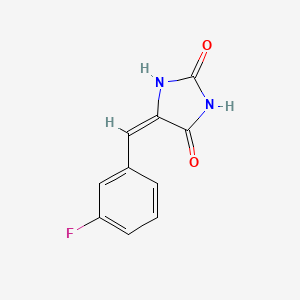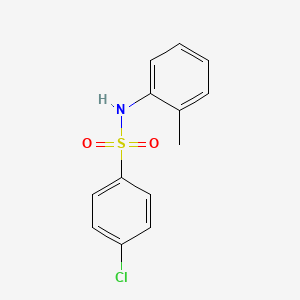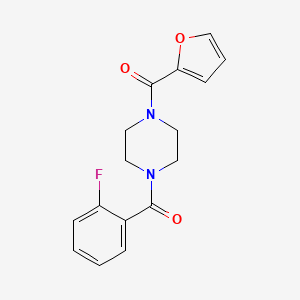![molecular formula C25H22N2O6 B5507632 3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including Michael addition, cyclization, and esterification processes. For example, Tominaga et al. (1997) describe the synthesis of complex heterocyclic compounds through double Michael reactions followed by cyclization, which could be analogous to the synthesis pathway of the target compound (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) studies. Şahin et al. (2011) conducted crystal and molecular structure determinations using single-crystal X-ray diffraction and DFT calculations, providing insights into the geometric configuration and electronic structure that can be relevant to our target compound (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical behavior of such compounds involves reactions such as esterification, cycloaddition, and condensation. Iranpoor et al. (2010) discuss the use of azo reagents in esterification, which may be pertinent to the reactions and chemical properties of the subject compound (Iranpoor et al., 2010).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) as seen in the works by Kricheldorf et al. (1992), who explored the physical properties of related polymeric materials (Kricheldorf et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other chemical entities, can be derived from the compound's functional groups and molecular structure. Studies like those by Asaumi et al. (2004) on the carbonylation of C-H bonds provide insights into the reactivity patterns that could be applicable to understanding the chemical properties of our target compound (Asaumi et al., 2004).
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : Research has shown various chemical reactions involving compounds structurally similar to 3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate. For instance, 1,3-dipolar cycloaddition reactions involving similar compounds have been studied for the synthesis of heterocyclic compounds (Ogura, Kubo, Watanabe, & Itoh, 1973).
Formation of Pyrazolines and Pyrazoles : Research involving the reactivity of similar compounds with different reagents has been explored, leading to the formation of various pyrazolines and pyrazoles, which are significant in medicinal chemistry (Saxena, Gudi, & George, 1973).
Catalysis and Polymer Synthesis : Studies have been conducted on the catalytic synthesis of polymers using compounds with similar structures. For example, rhodium-catalyzed oxidative polycoupling reactions have been explored for synthesizing functional polymers (Gao, Lam, Liu, Li, & Tang, 2013).
Photoreactions and Photochemical Properties : Photoreactions of compounds structurally related to the specified chemical have been investigated, revealing insights into their photochemical reactivities and potential applications in material science (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Antimicrobial Applications : Studies have also shown that structurally similar compounds exhibit antimicrobial activities, indicating potential applications in developing new antibacterial agents (Tekiner-Gulbas, Temiz-Arpaci, Yildiz, & Altanlar, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-16-6-7-17(2)22(10-16)30-14-24(28)27-26-13-18-4-3-5-20(11-18)33-25(29)19-8-9-21-23(12-19)32-15-31-21/h3-13H,14-15H2,1-2H3,(H,27,28)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLUXVHNRSNYHI-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
